![molecular formula C8H11N3O2 B13200441 1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13200441.png)
1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a chemical compound that features a triazole ring and an oxolane (tetrahydrofuran) ring
Preparation Methods
The synthesis of 1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves the use of “click chemistry,” a method known for its efficiency and selectivity. One common synthetic route involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring. The oxolane ring can be introduced through subsequent reactions involving tetrahydrofuran derivatives .
Chemical Reactions Analysis
1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with various biological targets, making this compound a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one can be compared with other triazole-containing compounds, such as:
1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-ylmethanamine: Similar structure but with an amine group instead of a ketone.
1-(Indolizin-3-yl)ethan-1-one: Contains an indolizine ring instead of an oxolane ring.
1-(Oxolan-3-yl)ethan-1-one: Lacks the triazole ring, making it less versatile in biological applications.
These comparisons highlight the unique features of this compound, particularly its combination of the triazole and oxolane rings, which contribute to its diverse applications and reactivity.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-[1-(oxolan-3-yl)triazol-4-yl]ethanone |
InChI |
InChI=1S/C8H11N3O2/c1-6(12)8-4-11(10-9-8)7-2-3-13-5-7/h4,7H,2-3,5H2,1H3 |
InChI Key |
PSTVVAHLWYYIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(N=N1)C2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


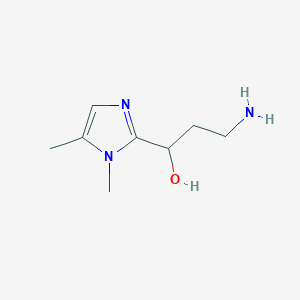
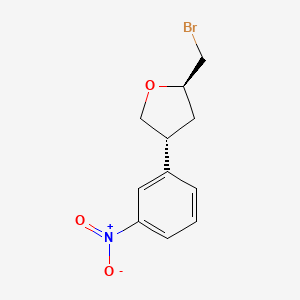
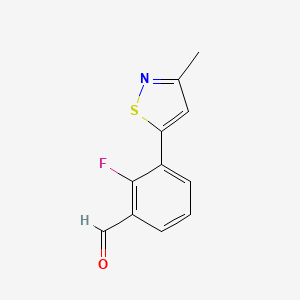
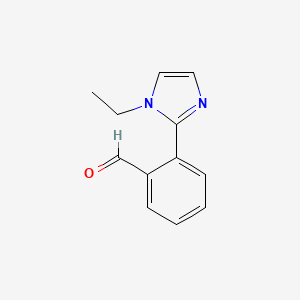
![4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13200380.png)

![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)



![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
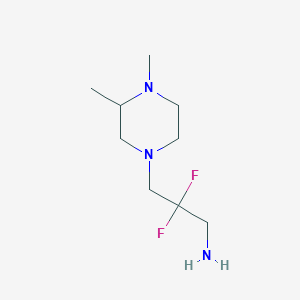
![tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13200433.png)
![tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate](/img/structure/B13200436.png)
